molecular formula C9H11FN2O2 B3154336 3-amino-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 774238-92-5

3-amino-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B3154336
CAS No.: 774238-92-5
M. Wt: 198.19 g/mol
InChI Key: ZIQDHQRPZYNBOH-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by an amino group at position 3, a fluorine atom at position 4, and an N-methoxy-N-methylamide substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves amide coupling reactions, as seen in analogous compounds (e.g., DCC/HOBt-mediated coupling in ).

Properties

IUPAC Name

3-amino-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDHQRPZYNBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243740
Record name Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774238-92-5
Record name Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774238-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 3-amino-4-fluoroaniline is acylated with N-methoxy-N-methylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the fluoro substituent or to modify the methoxy group.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products Formed

    Oxidation: 3-nitro-4-fluoro-N-methoxy-N-methylbenzamide.

    Reduction: 3-amino-4-hydroxy-N-methoxy-N-methylbenzamide.

    Substitution: 3-amino-4-alkoxy-N-methoxy-N-methylbenzamide (where alkoxy is derived from the nucleophile used).

Scientific Research Applications

3-amino-4-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Key Properties/Effects Reference
3-Amino-4-fluoro-N-methoxy-N-methylbenzamide 3-NH₂, 4-F, N-(OMe)(Me) - Amino (electron-donating) and fluoro (electron-withdrawing) create electronic contrast. Enhanced solubility via NH₂. -
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃, N-(3-Cl-2-MePh) - Methoxy (electron-donating) increases lipophilicity. Chloro and methyl groups add steric bulk.
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide 3-Br, 4-CF₃, N-(OMe)(Me) - Bromo (polarizable) and CF₃ (strong electron-withdrawing) enhance electrophilicity. Reduced solubility.
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-Cl, 2-F, N-(OMe)(Me) - Halogen meta-substitution alters steric hindrance. Lower polarity compared to NH₂-substituted analogs.
4-Methoxy-N-(3-methylphenyl)benzamide 4-OCH₃, N-(3-MePh) - Lacks amino/fluoro; methoxy enhances π-π stacking. Reduced hydrogen-bonding capacity.
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, 2-NO₂, 4-OCH₃ - Nitro group increases reactivity (e.g., reduction susceptibility). High steric demand from NO₂.

Biological Activity

3-Amino-4-fluoro-N-methoxy-N-methylbenzamide (CAS No. 774238-92-5) is a synthetic organic compound characterized by its unique combination of functional groups, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11FN2O2. The compound features:

  • An amino group (-NH2)
  • A fluoro substituent (-F)
  • A methoxy group (-OCH3)
  • A methyl group (-CH3) attached to a benzamide core.

This structural configuration enhances the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects in biochemical pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.
  • Neurological Effects : Investigations into its role as a GPR52 agonist have highlighted its potential in modulating dopaminergic signaling, which may be beneficial in treating psychotic disorders.

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedResult/Observation
Anti-inflammatoryIn vitro assaysSignificant reduction in pro-inflammatory cytokines
AnticancerMTT assay on cancer cell linesIC50 values ranging from 10 µM to 30 µM across lines
NeurologicalGPR52 receptor assaysEC50 = 30 nM; modulation of hyperlocomotion in mice

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory potential of this compound, researchers utilized human macrophage cell lines. The compound was found to significantly inhibit the production of TNF-alpha and IL-6, key mediators of inflammation.

Case Study 2: Anticancer Activity

A series of experiments were conducted on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Case Study 3: Neurological Implications

Research into the compound's interaction with GPR52 revealed that it could modulate dopaminergic signaling pathways. In vivo experiments demonstrated that administration reduced methamphetamine-induced hyperactivity in mice, suggesting potential applications in treating schizophrenia or other psychotic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-4-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
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3-amino-4-fluoro-N-methoxy-N-methylbenzamide

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